molecular formula C8H8N2O B3036534 7,8-dihydroquinoxalin-5(6H)-one CAS No. 35149-12-3

7,8-dihydroquinoxalin-5(6H)-one

Cat. No. B3036534
CAS RN: 35149-12-3
M. Wt: 148.16 g/mol
InChI Key: SPKOETCAQSHXTM-UHFFFAOYSA-N
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Description

“7,8-dihydro-6H-quinoxalin-5-imine” and “7-Methyl-7,8-dihydroquinoxalin-5-amine” are two compounds that have similar structures . They belong to the class of organic compounds known as quinoxalines, which are polycyclic aromatic compounds containing a benzene ring fused to a pyrazine ring .


Molecular Structure Analysis

The molecular structure of these compounds consists of a quinoxaline core, which is a fused ring structure containing a benzene ring and a pyrazine ring .


Chemical Reactions Analysis

Specific chemical reactions involving these compounds are not detailed in the sources I found .

Scientific Research Applications

Improved Preparation Methods

7,8-Dihydroquinoline-5(6H)-one and related compounds are synthesized from 1,3-diketone compounds, ammonium acetate, and tetraethoxylpropane, representing an advancement in preparation methods for these compounds (Huang & Hartmann, 1998).

Antioxidant Activity

A class of novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives exhibited potent in vitro antioxidant activity, signifying the compound's potential in oxidative stress-related applications (Fındık, Ceylan, & Elmastaş, 2012).

Anticancer Properties

7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a derivative, showed significant antiproliferative activity against human tumor cell lines and disrupted tumor vasculature, highlighting its potential as a novel class of tumor-vascular disrupting agents (Cui et al., 2017).

Application in Enzyme Studies

3,4-Dihydroquinoxalin-2(1H)-one derivatives were synthesized as potential substrates for horseradish peroxidase, showing their utility in enzymatic and fluorescence studies (Li & Townshend, 1997).

Spectroscopy and Binding Studies

Hydroxyquinolines, related to 7,8-dihydroquinoxalin-5(6H)-one, were used as fluorescent probes to study binding mechanisms in human serum albumin, demonstrating the compound's application in spectroscopy and molecular interaction studies (Abou-Zied et al., 2014).

Antimicrobial and Antioxidant Studies

Derivatives of 7,8-dihydroquinolin-5(6H)-one showed potent antimicrobial activity against various bacterial and fungal strains, and also displayed antioxidant properties, suggesting their potential in antimicrobial and antioxidant applications (Verma, 2018).

Regioselective Synthesis

3,4-Dihydroquinoxalin-2(1H)-ones can be selectively prepared by cyclocondensation of o-phenylenediamines and aroylpyruvates, showing their versatility in organic synthesis and regioselectivity in chemical reactions (Dobiáš et al., 2017).

Green Synthesis Catalysis

Eggshell, a natural and biodegradable catalyst, was used for the efficient synthesis of 7,8-dihydro-4H-chromen-5(6H)-ones, representing an eco-friendly methodology in chemical synthesis (Mosaddegh & Hassankhani, 2013).

Safety And Hazards

The safety and hazards associated with these compounds are not detailed in the sources I found .

Future Directions

The future directions of research involving these compounds are not specified in the sources I found .

properties

IUPAC Name

7,8-dihydro-6H-quinoxalin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKOETCAQSHXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN=C2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dihydroquinoxalin-5(6H)-one

CAS RN

35149-12-3
Record name 5,6,7,8-tetrahydroquinoxalin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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